(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride
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Overview
Description
(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring, making it a member of the cephalosporin class of antibiotics .
Preparation Methods
The synthesis of (6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate;dihydrochloride involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate ring closure and functional group transformations .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones, which are important intermediates in the synthesis of other bioactive molecules.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups to create derivatives with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes, providing insights into mechanisms of antibiotic resistance.
Medicine: As a cephalosporin antibiotic, it is used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar compounds include other cephalosporins such as cefuroxime, ceftriaxone, and ceftazidime. Compared to these, (6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride has a unique side chain that enhances its stability against β-lactamase enzymes, making it more effective against resistant bacterial strains .
Properties
Molecular Formula |
C13H21Cl2N3O3S |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H19N3O3S.2ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;;/h9,12H,2-7,14H2,1H3;2*1H/t9-,12-;;/m1../s1 |
InChI Key |
NAOVFECKSQUSCO-SLNAEPSVSA-N |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl.Cl |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl.Cl |
Origin of Product |
United States |
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